2-Methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride
CAS No.:
Cat. No.: VC20398445
Molecular Formula: C9H13ClN2O2S
Molecular Weight: 248.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClN2O2S |
|---|---|
| Molecular Weight | 248.73 g/mol |
| IUPAC Name | 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)12-6-4-2-3-5-8(12)11-7/h2-6H2,1H3 |
| Standard InChI Key | LOHJJNDWGFWLOX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2CCCCCC2=N1)S(=O)(=O)Cl |
Introduction
Overview of the Compound
2-Methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-sulfonyl chloride is a heterocyclic organic compound. Its structure consists of:
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Imidazo[1,2-a]azepine Core: A fused bicyclic system combining an imidazole ring and an azepine (seven-membered nitrogen-containing ring).
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Sulfonyl Chloride Functional Group (-SO₂Cl): A highly reactive group commonly used in organic synthesis for introducing sulfonamide or sulfone functionalities.
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Methyl Substitution at Position 2: Adds hydrophobicity and may influence the compound's reactivity and biological properties.
Molecular Formula
The molecular formula is likely , considering the presence of a methyl group, sulfonyl chloride, and the imidazoazepine framework.
Key Functional Groups
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Sulfonyl Chloride (-SO₂Cl):
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Highly electrophilic.
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Reacts with nucleophiles such as amines to form sulfonamides.
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Sensitive to moisture and hydrolyzes to form sulfonic acids.
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Imidazo[1,2-a]azepine Ring:
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Contains nitrogen atoms that may participate in hydrogen bonding or coordination with metals.
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The bicyclic structure contributes to rigidity and potential bioactivity.
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Synthetic Chemistry
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Sulfonyl chlorides are versatile intermediates in organic synthesis.
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The compound can be used to prepare sulfonamides, sulfones, or other derivatives by reacting with amines or alcohols.
Pharmaceutical Research
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Imidazo-based compounds are often studied for their pharmacological activities (e.g., antimicrobial, anticancer).
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The sulfonyl chloride group can be modified to explore biological activity.
Potential Biological Activity
While no specific data is available for this compound, related imidazoazepine derivatives have been studied for:
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Antimicrobial Activity: The imidazole ring can disrupt microbial enzymes.
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Cytotoxicity: Some derivatives show promise in cancer treatment due to their ability to interact with DNA or proteins.
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Enzyme Inhibition: Sulfonamides derived from sulfonyl chlorides often inhibit enzymes like carbonic anhydrase.
Synthesis Pathways
A typical synthetic route might involve:
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Formation of the imidazo[1,2-a]azepine core through cyclization reactions.
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Introduction of the sulfonyl chloride group using reagents like chlorosulfonic acid or sulfuryl chloride.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Imidazole, Azepine, Sulfonyl Chloride |
| Reactivity | Electrophilic (due to -SO₂Cl) |
| Applications | Organic synthesis, pharmaceutical research |
| Potential Pharmacological Use | Antimicrobial, anticancer (hypothetical) |
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